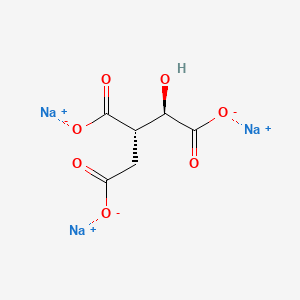
Ds(+)-threo-Isocitric acid . trisodiuM salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ds(+)-threo-Isocitric acid . trisodiuM salt: is a trisodium salt of isocitric acid, a compound that plays a significant role in the citric acid cycle (Krebs cycle). This compound is known for its anticoagulant properties and its ability to maintain platelet functionality . It acts as a buffer for calcium ion activity within the physiological range of approximately 1mM .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ds(+)-threo-Isocitric acid . trisodiuM salt involves the synthesis of isocitric acid followed by its conversion to the trisodium salt form. The synthetic route typically includes the following steps:
Synthesis of Isocitric Acid: Isocitric acid can be synthesized through the oxidation of citric acid using specific oxidizing agents under controlled conditions.
Conversion to Trisodium Salt: The synthesized isocitric acid is then neutralized with sodium hydroxide to form the trisodium salt. The reaction conditions include maintaining a specific pH and temperature to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Fermentation: Microbial fermentation of specific substrates to produce isocitric acid.
Purification: The isocitric acid is purified through crystallization or other separation techniques.
Neutralization: The purified isocitric acid is neutralized with sodium hydroxide to form the trisodium salt.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ds(+)-threo-Isocitric acid . trisodiuM salt can undergo oxidation reactions to form oxalosuccinic acid.
Reduction: It can be reduced to form isocitrate.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Controlled pH, temperature, and solvent conditions to ensure specific reactions.
Major Products:
Oxidation Products: Oxalosuccinic acid.
Reduction Products: Isocitrate.
Substitution Products: Various substituted isocitrate derivatives.
Scientific Research Applications
Chemistry: Ds(+)-threo-Isocitric acid . trisodiuM salt is used as a reagent in various chemical reactions and studies involving the citric acid cycle .
Biology: In biological research, it is used to study metabolic pathways and enzyme activities, particularly those involving isocitrate dehydrogenase .
Medicine: The compound’s anticoagulant properties make it useful in medical research and applications, particularly in studies related to blood clotting and platelet functionality .
Industry: In the industrial sector, Ds(+)-threo-Isocitric acid . trisodiuM salt is used in the production of various biochemical products and as a buffering agent in different formulations .
Mechanism of Action
Ds(+)-threo-Isocitric acid . trisodiuM salt exerts its effects primarily through its role in the citric acid cycle. It acts as a substrate for isocitrate dehydrogenase, an enzyme that catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate . This reaction is crucial for energy production in cells. Additionally, the compound’s anticoagulant properties are attributed to its ability to buffer calcium ion activity, which is essential for platelet function .
Comparison with Similar Compounds
DL-Isocitric acid trisodium salt hydrate: A similar compound with a slightly different stereochemistry.
Trisodium citrate: Another trisodium salt of citric acid with different chemical properties and applications.
Uniqueness: Ds(+)-threo-Isocitric acid . trisodiuM salt is unique due to its specific stereochemistry and its role in the citric acid cycle. Its anticoagulant properties and ability to maintain platelet functionality set it apart from other similar compounds .
Properties
Molecular Formula |
C6H5Na3O7 |
|---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
trisodium;(1R,2S)-1-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.3Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1/p-3/t2-,4+;;;/m0.../s1 |
InChI Key |
HWMVXEKEEAIYGB-OFBPEYICSA-K |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















